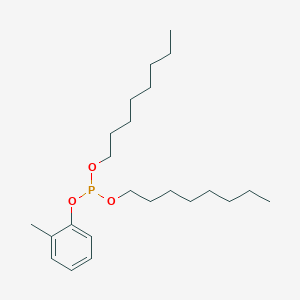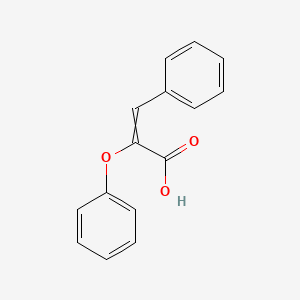
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- is an organic compound with the molecular formula C7H8O3 It is a derivative of pyranone, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methyl-2H-pyran-2-one.
Nitration Reaction: The introduction of the nitro group is achieved through a nitration reaction. This involves treating the starting material with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective nitration of the compound.
Chemical Reactions Analysis
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
2H-Pyran-2-one, 4-methoxy-6-methyl-3-nitro- can be compared with other similar compounds:
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2H-Pyran-2-one, 4-methoxy-6-styryl-: Contains a styryl group instead of a nitro group, leading to variations in its applications and properties.
2H-Pyran-2-one, 6-methyl-4-methoxy:
Properties
CAS No. |
54774-80-0 |
|---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
4-methoxy-6-methyl-3-nitropyran-2-one |
InChI |
InChI=1S/C7H7NO5/c1-4-3-5(12-2)6(8(10)11)7(9)13-4/h3H,1-2H3 |
InChI Key |
SEVAYKDUQQGCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)







![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)

phosphaniumolate](/img/structure/B14626950.png)

